molecular formula C17H18N2O5 B2461335 3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid CAS No. 484048-78-4

3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid

Cat. No.: B2461335
CAS No.: 484048-78-4
M. Wt: 330.34
InChI Key: QUWHQLDODZAKOX-UHFFFAOYSA-N
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Description

3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
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Biological Activity

The compound 3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a novel organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound consists of a propanoic acid backbone with a carbamoyl group attached to a 4-acetylphenyl moiety and a furan moiety linked via a methylamino group. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives containing the 4-hydroxyphenyl moiety have shown effectiveness against multidrug-resistant pathogens, including strains from the ESKAPE group, which are notorious for their resistance to conventional antibiotics .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
3-((4-hydroxyphenyl)amino)propanoic acidWeak (MIC > 64 µg/mL)No activityNo activity
Modified derivativeModerateActive against carbapenemase-producing strainsActive against some species

The mechanism of action of this compound is thought to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, particularly those in the MurA-F pathway. This pathway is critical for peptidoglycan synthesis, making it a viable target for antimicrobial agents . The presence of the phenolic moiety enhances the compound's ability to interact with various biological targets through hydrogen bonding and nucleophilic substitution reactions, leading to its antimicrobial effects.

Study on Antimicrobial Efficacy

In a controlled study examining the efficacy of various derivatives against resistant pathogens, it was found that modifications to the structure significantly influenced biological activity. Specifically, derivatives with additional functional groups showed enhanced potency against certain Gram-negative bacteria, highlighting the importance of structural optimization in drug development.

Research Findings

A recent publication detailed the synthesis and evaluation of amino acid derivatives with furan and phenolic components. These compounds were screened for their antimicrobial properties against resistant strains, revealing that while some showed weak activity, others were effective against specific pathogens such as Candida auris and Staphylococcus aureus .

Properties

IUPAC Name

4-(4-acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(20)12-4-6-13(7-5-12)19-16(21)9-15(17(22)23)18-10-14-3-2-8-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHQLDODZAKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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